Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-
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Overview
Description
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an indole ring fused with a triazine ring, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- typically involves multiple steps, starting with the preparation of the indole and triazine precursors. The indole ring can be synthesized through Fischer indole synthesis, while the triazine ring can be prepared via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazinoindole derivatives and related heterocyclic compounds, such as:
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Compounds like indole-3-acetic acid and its derivatives have diverse biological activities and are widely studied for their therapeutic potential.
Uniqueness
What sets Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of both the indole and triazine rings, along with the thiol and allyl groups, contributes to its versatility and potential for various applications.
Properties
Molecular Formula |
C16H17N5OS |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C16H17N5OS/c1-4-7-17-13(22)9-23-16-18-15-14(19-20-16)11-8-10(2)5-6-12(11)21(15)3/h4-6,8H,1,7,9H2,2-3H3,(H,17,22) |
InChI Key |
XYOWLHRDSPNWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NCC=C)C |
Origin of Product |
United States |
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